

A Comparative Benchmarking Guide to N-Methylpiperidine Derivatives as Receptor Ligands

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Compound of Interest

Compound Name: 1-Methylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-methylpiperidine derivatives as ligands for various pharmaceutically relevant receptors. The information is compiled from recent studies and presented with supporting experimental data to aid in the evaluation and selection of these compounds for therapeutic development.

Performance Comparison of N-Methylpiperidine Derivatives

The following tables summarize the quantitative performance data of various N-methylpiperidine derivatives, categorized by their target receptor class. This allows for a direct comparison of their binding affinities, selectivity, and functional activities against alternative or reference ligands.

Sigma Receptor Ligands

N-methylpiperidine derivatives have demonstrated high affinity and selectivity for sigma-1 (σ_1) receptors, which are implicated in a variety of neurological disorders and cancer.

Compound	Target Receptor	Binding Affinity (Ki, nM)	Selectivity (σ 1 vs σ 2)	Functional Activity / Notes	Reference Ligand	Reference Ki (nM)
20a (Cyclohexylmethylamine derivative)	σ 1	<27	18-fold	Antiproliferative (DU145 cells)	Haloperidol	2.6
21a (N-benzyl-N-methylamine derivative)	σ 1	<27	4-fold	Antiproliferative (DU145 cells)	NE-100	-
22a (Phenylpiperazine derivative)	σ 1	<27	60-fold	Antiproliferative (DU145 cells)	S1RA	-
Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)	σ 1	3.2	33-fold	Agonist activity	Haloperidol	2.5
Compound 3	σ 1	8.9	26-fold	-	Haloperidol	2.5
Compound 7 (N-benzyl analog)	σ 1	-	1600-fold	High selectivity	-	-

Compound						
9 (N-phenylpropyl analog)	$\sigma 1$	-	120-fold	High affinity for $\sigma 1$ and $\sigma 2$	-	-

Table 1: Performance of N-methylpiperidine derivatives as sigma receptor ligands.[1][2][3] Data shows that N-methyl substitution on the piperidine ring can lead to high $\sigma 1$ receptor affinity and selectivity.[1] Specifically, compounds 20a, 21a, and 22a exhibit potent antiproliferative effects on human prostate cancer cells, surpassing the reference $\sigma 1$ ligands NE-100 and S1RA in this assay.[1] Compound 1 shows high affinity comparable to the well-known antagonist haloperidol and functions as a $\sigma 1$ receptor agonist.[2] Nitrile analogs of meperidine also demonstrate high and selective affinity for the $\sigma 1$ receptor.[3]

Opioid Receptor Ligands

The N-methylpiperidine scaffold is a core component of many opioid receptor ligands. Variations in substitution can significantly alter their agonist/antagonist profile and selectivity across μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Compound	Target Receptor(s)	Binding Affinity (K _i , nM)	Functional Activity	Reference Ligand	Reference K _i (nM)
Compound 52 (Benzylpiperidine derivative)	MOR / σ 1R	56.4 (MOR), 11.0 (σ 1R)	Dual MOR/ σ 1R ligand with potent antinociceptive effects	Oxycodone	-
N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxyphenyl)piperidine (3)	Opioid Receptors	-	Agonist and antagonist effects	Morphine	6.3 (MOR), 171 (DOR)
4a (N-methyl-3-methylpiperazine analog)	μ , κ	K _e = 508 (μ), 194 (κ)	Pure antagonist	-	-
7a (N-methyl analog without 3- or 4-methyl)	κ	K _e = 2700	Weak antagonist	-	-

Table 2: Performance of N-methylpiperidine derivatives as opioid receptor ligands.[4][5][6] Compound 52 demonstrates a promising profile as a dual-acting MOR/ σ 1R ligand, exerting strong pain-relieving effects with potentially fewer side effects than traditional opioids like oxycodone.[5] The substitution on the N-methylpiperidine ring is critical in determining the functional outcome, with small changes leading to shifts between agonist and antagonist properties.[4] For instance, while many N-methyl analogues in certain series are pure agonists, others, like 4a and 7a, act as antagonists.[4]

Muscarinic Acetylcholine Receptor Ligands

Pethidine analogs, which feature an N-methylpiperidine core, have been evaluated for their binding to muscarinic acetylcholine receptors (mAChRs), targets for treating various central nervous system disorders.

Compound	Target Receptor(s)	Binding Affinity (K _i , μM)
Compound 6b	M1, M3, M5	0.67 (M1), 0.37 (M3), 0.38 (M5)

Table 3: Binding affinities of a pethidine analog at muscarinic acetylcholine receptors.[7]
Compound 6b shows the highest binding affinities at M1, M3, and M5 mAChRs among the series of pethidine analogs tested.[7]

Acetylcholinesterase Inhibitors

Derivatives of N-methylpiperidine have also been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.

Compound	Target Enzyme	Inhibitory Concentration (IC ₅₀)	Reference Drug	Reference IC ₅₀
Compound 5d (Benzamide derivative with ortho-fluoro substitution)	AChE	13 ± 2.1 nM	Donepezil	0.6 ± 0.05 μM

Table 4: Performance of an N-methylpiperidine derivative as an acetylcholinesterase inhibitor. [8] Compound 5d demonstrates significantly more potent inhibition of AChE compared to the widely used Alzheimer's drug, donepezil.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

Radioligand Binding Assays for Sigma Receptors

This assay is used to determine the binding affinity of a test compound for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.

- **Preparation of Receptor Source:** Homogenates of guinea pig brain (for σ_1) or rat liver (for σ_2) are prepared in a Tris-HCl buffer.
- **Incubation:** The membrane homogenates are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ_1 or [^3H]DTG for σ_2) and varying concentrations of the test compound.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol or (+)-pentazocine).[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

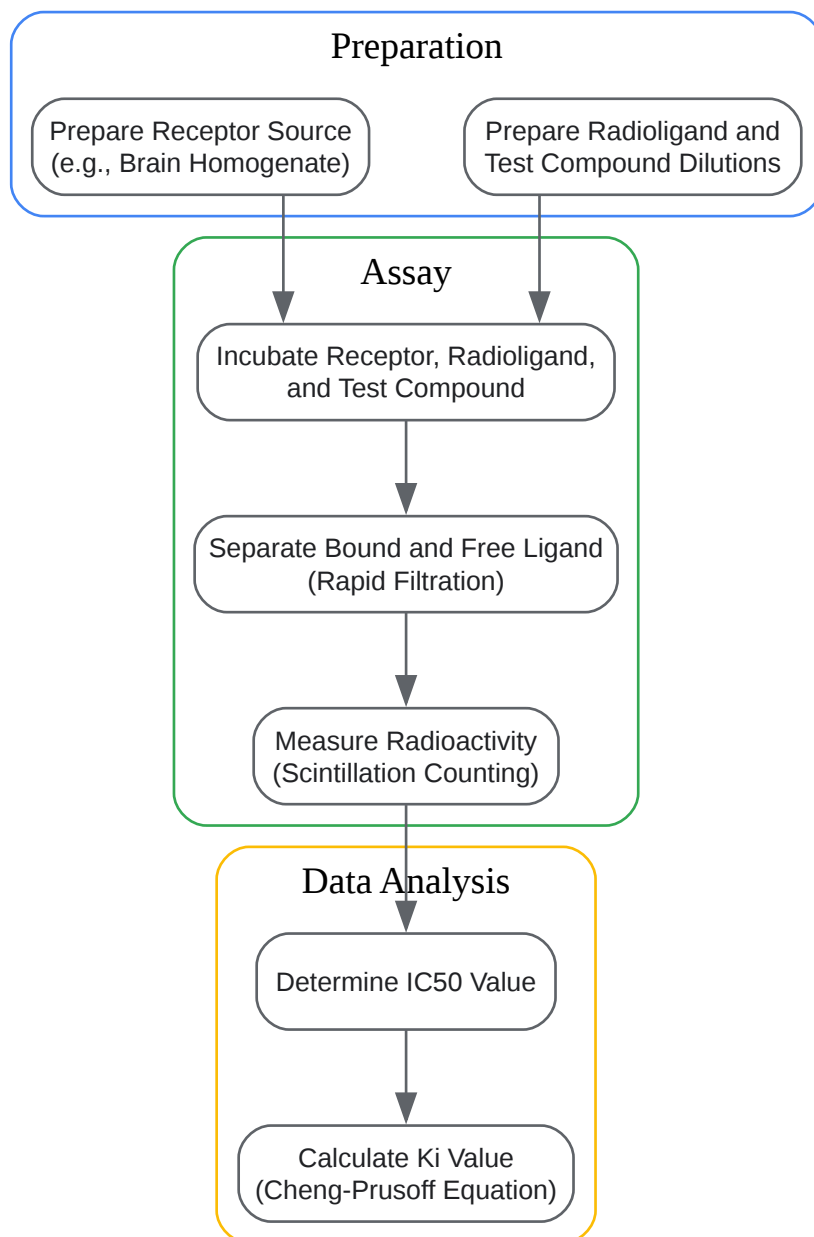
This colorimetric assay measures the activity of acetylcholinesterase.

- **Reaction Mixture:** A solution containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations is prepared in a phosphate buffer.
- **Enzyme Addition:** The reaction is initiated by adding acetylcholinesterase.
- **Measurement:** The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.

- Data Analysis: The percentage of inhibition of AChE activity by the test compound is calculated, and the IC₅₀ value is determined.[8]

Visualizations

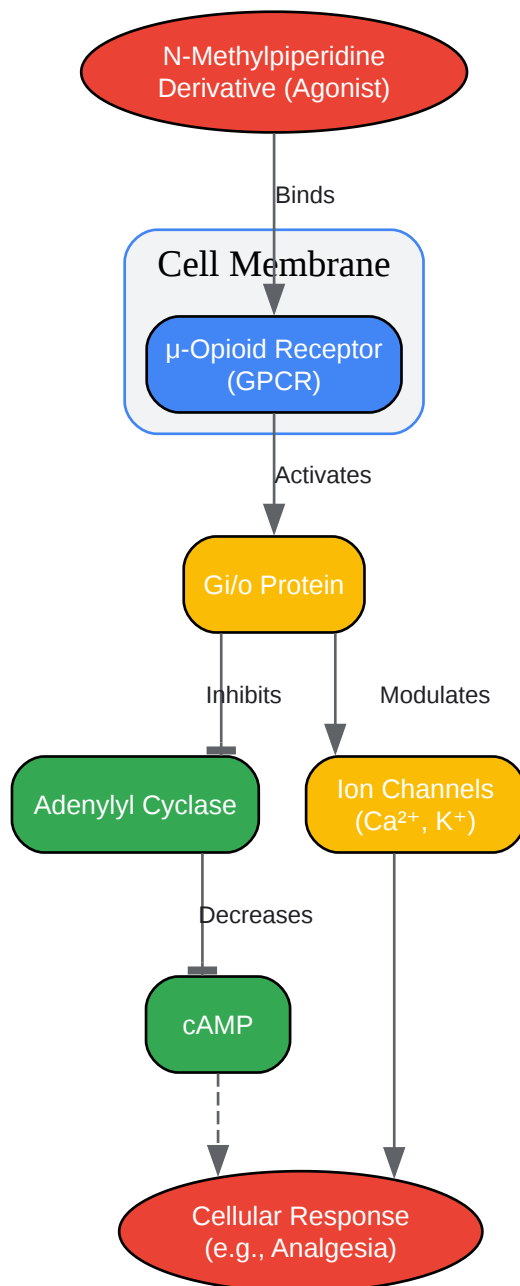
Experimental Workflow: Radioligand Binding Assay



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Workflow for determining ligand binding affinity.

Signaling Pathway: G-Protein Coupled Opioid Receptor



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Simplified opioid receptor signaling cascade.

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